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Introduction

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating metabolic
pathways and quantifying metabolic fluxes.[1] Glycine, a key node in central carbon
metabolism, serves as a precursor for the synthesis of proteins, purines, and glutathione.[2]
The dual-labeled isotopologue, Glycine-2-13C,15N, offers a unique tool to simultaneously
trace the fate of both the carbon backbone and nitrogen of glycine. This allows for a detailed
investigation of one-carbon metabolism, serine biosynthesis, and their contributions to
downstream biosynthetic pathways crucial in various physiological and pathological states,
including cancer.[2][3]

The 2-carbon of glycine is of particular interest as it is transferred to tetrahydrofolate (THF) by
the mitochondrial glycine cleavage system (GCS), forming 5,10-methylenetetrahydrofolate
(5,10-CH2-THF). This one-carbon unit is a critical building block for the synthesis of nucleotides
(purines and thymidylate) and for the remethylation of homocysteine to methionine.[3] By
tracing the 13C label at the C2 position, researchers can dissect the contribution of glycine to
these essential pathways. The concurrent 15N label allows for the tracking of the glycine
nitrogen through transamination and other nitrogen-transfer reactions.
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These application notes provide a comprehensive guide to using Glycine-2-13C,15N for
studying central carbon metabolism in cell culture, including detailed experimental protocols,
data presentation guidelines, and visualizations of key metabolic pathways and workflows.

Key Metabolic Pathways Traced by Glycine-2-
13C,15N

Glycine-2-13C,15N serves as a tracer for several interconnected pathways central to cellular
metabolism. The labels from this molecule can be tracked into a variety of downstream
metabolites, providing insights into the activity of these pathways.

One-Carbon Metabolism via the Glycine Cleavage
System (GCS)

The primary fate of the 2-carbon of glycine is its entry into one-carbon metabolism through the
action of the mitochondrial GCS. This system decarboxylates glycine, transferring the C2
carbon to THF to form 5,10-CH2-THF. This one-carbon unit can then be used for:

e Serine Synthesis: The 13C label can be incorporated into serine through the action of serine
hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of glycine and
5,10-CH2-THF to serine. The resulting serine will be labeled as Serine-2-13C,15N.

e Thymidylate (dTMP) Synthesis: The one-carbon unit from glycine can be used for the
synthesis of dTMP from dUMP, a critical step in DNA synthesis. The resulting dTMP will be
labeled with 13C.

e Purine Synthesis: The C2 and C8 positions of the purine ring are derived from one-carbon
units. Tracing 13C from Glycine-2-13C,15N into purines can quantify the contribution of
glycine to de novo purine synthesis.

e Methionine Synthesis: The one-carbon unit can be used to remethylate homocysteine to
form methionine, which is a key methyl donor for various methylation reactions.
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Metabolic fate of Glycine-2-13C,15N in one-carbon metabolism.

Quantitative Data Presentation

Presenting quantitative data in a clear and structured format is crucial for the interpretation of
stable isotope tracing experiments. The following tables provide examples of how to summarize
isotopic enrichment data.

Table 1: Isotopic Enrichment in Key Metabolites Following [Glycine-2-13C,15N] Tracing in Cell
Culture (Hypothetical Data)
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Metabolite Isotopologue Fractional Enrichment (%)
Serine M+1 (13C) 152+1.8
M+2 (13C, 15N) 25.6 +2.5
Glycine M+2 (13C, 15N) 98.5+0.5
dTMP M+1 (13C) 89+11
Adenosine Monophosphate

M+1 (13C) 54+0.7
(AMP)
M+2 (2x13C) 21+0.3
Guanosine Monophosphate

M+1 (13C) 6.1+0.8
(GMP)
M+2 (2x13C) 25+0.4
Methionine M+1 (13C) 3.7+£05

Data are presented as mean + standard deviation (n=3). Fractional enrichment is corrected for
natural abundance.

Table 2: In Vivo Glycine-to-CO2 Flux in Healthy Adults

Tracer Parameter Value (pmol-h—*-kg—?)
[1,2-13C]glycine Total 13CO2 production 2.46 £ 0.52
[1-13C]glycine 13CO2 production from C1 1.62 +0.23
Calculated 13CO2 production from C2 0.84 £ 0.65

Adapted from Lamers et al. (2009). Data represents the rate of CO2 generation from infused
glycine tracers.

Experimental Protocols
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This section provides detailed protocols for a typical cell culture-based stable isotope tracing
experiment using Glycine-2-13C,15N.

Experimental Workflow
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General workflow for a stable isotope tracing experiment.
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Protocol 1: Cell Culture Labeling with Glycine-2-13C,15N

Materials:

o Cells of interest

» Standard cell culture medium

e Glycine-free cell culture medium

o Dialyzed fetal bovine serum (dFBS)

e Glycine-2-13C,15N (Cambridge Isotope Laboratories, Inc. or equivalent)
o Sterile tissue culture plates/flasks

e Phosphate-buffered saline (PBS), ice-cold

Procedure:

o Cell Seeding: Seed cells in appropriate culture vessels and grow in standard medium until
they reach the desired confluency (typically 70-80%).

e Prepare Labeling Medium:

o Prepare glycine-free medium supplemented with dFBS. The use of dFBS is recommended
to minimize the concentration of unlabeled small molecules from the serum.

o Dissolve Glycine-2-13C,15N in the glycine-free medium to the desired final concentration
(e.g., the physiological concentration of glycine).

o Sterile-filter the final labeling medium.
e Labeling:
o Aspirate the standard culture medium from the cells.

o Wash the cells once with pre-warmed, sterile PBS to remove residual unlabeled glycine.
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o Add the pre-warmed labeling medium to the cells.

o Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the
kinetics of label incorporation. A steady-state labeling is typically achieved after 24-48
hours for many cell lines.

e Harvesting:
o At each time point, rapidly aspirate the labeling medium.

o Proceed immediately to the metabolite quenching and extraction protocol.

Protocol 2: Metabolite Extraction

Materials:

Ice-cold 80% methanol (v/v in water)

Ice-cold water

Cell scraper

Microcentrifuge tubes

Centrifuge capable of 4°C

Procedure:

o Metabolism Quenching:

o Place the culture plate on ice.

o Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL
for a 6-well plate).

o Incubate on ice for 5-10 minutes to quench all enzymatic activity.

o Cell Lysis and Collection:
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o Scrape the cells from the plate in the methanol solution.

o Transfer the cell lysate to a pre-chilled microcentrifuge tube.

o Extraction:
o Vortex the cell lysate vigorously for 1 minute.

o Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell
debris and proteins.

e Supernatant Collection:

o Carefully transfer the supernatant, which contains the metabolites, to a new clean
microcentrifuge tube.

e Sample Storage:

o Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

Materials:

Dried metabolite extracts

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Triple quadrupole mass spectrometer

Procedure:

o Sample Reconstitution:

o Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
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o Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture
of acetonitrile and water).

e LC-MS/MS Analysis:
o Inject the reconstituted sample into an LC-MS/MS system.
o Separate metabolites using a HILIC column with a gradient of Mobile Phase A and B.

o Detect and quantify the different isotopologues of glycine, serine, and other downstream
metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass
spectrometer. The specific precursor-product ion transitions for each metabolite and its
labeled forms need to be optimized.

Table 3: Example MRM Transitions for Key Metabolites

Metabolite Isotopologue Precursor lon (m/z) Product lon (m/z)
Glycine Unlabeled 76.0 30.0

M+2 (13C, 15N) 78.0 31.0

Serine Unlabeled 106.0 60.0

M+1 (13C) 107.0 61.0

M+2 (13C, 15N) 108.0 61.0

Note: These are example transitions and should be optimized for the specific instrument and
experimental conditions.

Data Analysis and Interpretation
o Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.

o Natural Abundance Correction: Correct the raw peak areas for the natural abundance of
stable isotopes (e.g., 13C, 15N, 170, 180).
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o Calculate Fractional Enrichment: Determine the fractional enrichment of each isotopologue
as a percentage of the total pool of that metabolite.

» Metabolic Flux Analysis: For more advanced analysis, the fractional enrichment data can be
used as input for metabolic flux analysis (MFA) software to calculate the rates of metabolic
reactions.

By following these protocols and data analysis steps, researchers can effectively utilize
Glycine-2-13C,15N to gain valuable insights into the dynamics of central carbon metabolism
and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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